STING agonist-1
Overview
Description
STING agonist-1, also known as G10, is a human-specific STING agonist . It has been reported to stimulate anti-tumor immunity and directly induce apoptosis in acute myeloid leukemia (AML) cells . Compared to the clinical CDN STING agonist ADU-S100, SHR1032, a novel small molecule non-CDN STING agonist, has much higher activity in human cells with different STING haplotypes and robustly induces interferon β (IFNβ) production .
Synthesis Analysis
The synthesis of STING agonists involves analyzing the structural characteristics of STING to design and synthesize a series of compounds . For example, a series of benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists .Molecular Structure Analysis
The molecular structure of STING agonists has been studied using cryo-EM structures . NVS-STG2, a class of compounds that activate human STING, induces the high-order oligomerization of human STING by binding to a pocket between the transmembrane domains of the neighboring STING dimers . A small-molecule agonist, compound 53 (C53), promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cGAMP .Chemical Reactions Analysis
The chemical reactions involving STING agonists are complex and involve multiple steps. For example, the activation of STING requires its high-order oligomerization, which could be induced by binding of the endogenous ligand, cGAMP, to the cytosolic ligand-binding domain .Scientific Research Applications
Mechanism of Action and Therapeutic Potential
STING agonist-1, a non-nucleotide human STING agonist, has been identified for its potent antitumor activity. These agonists activate the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines, crucial for antiviral defense and antitumor immunity. Notably, STING agonists like MSA-2 have shown to induce tumor regression and durable antitumor immunity in mouse models, highlighting their potential as a systemic cancer immunotherapy option. Their ability to be administered orally makes them particularly attractive for clinical use, offering a convenient and cost-effective treatment route (Pan et al., 2020).
Novel Delivery Systems
The efficacy of STING agonists is significantly enhanced by novel delivery systems. Polymersomes designed for enhanced cytosolic delivery of cyclic dinucleotide STING agonists have shown to increase their biological potency and enhance STING signaling, leading to the conversion of immunosuppressive tumors into immunogenic ones. This approach has demonstrated improved therapeutic efficacy, inhibition of tumor growth, and induction of immunological memory, validating the potential of such delivery systems in improving clinical outcomes of immunotherapy (Shae et al., 2018).
Challenges and Future Directions
While the potential of STING agonists in cancer therapy is evident, challenges remain, such as the development of more stable and potent compounds and the need for targeted drug delivery systems to minimize side effects and enhance efficacy. The design and synthesis of non-nucleotide small-molecule STING agonists, as discussed in various studies, represent significant progress in overcoming these challenges. These efforts aim to provide more effective systemic administration options for STING agonists in the clinic, broadening their applicability across a wider range of cancers (Cherney et al., 2022).
Future Directions
The future directions for STING agonist-1 involve further understanding the role of the STING pathway in cancer immune surveillance and the development of modulators of the pathway as a strategy to stimulate antitumor immunity . There is also interest in identifying novel low molecular weight compounds that might soon move to clinical trials .
properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKYJATVFXZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STING agonist-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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